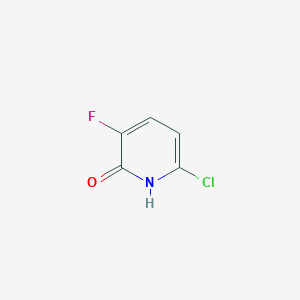

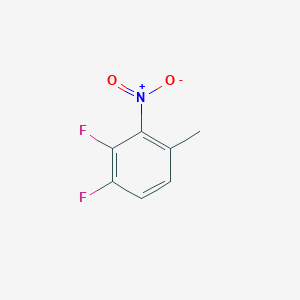

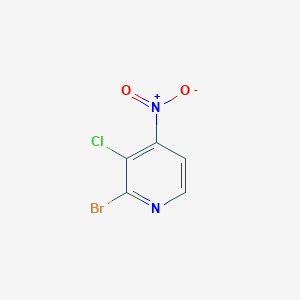

![molecular formula C19H18N2O4S B1403709 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 646519-84-8](/img/structure/B1403709.png)

5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Descripción general

Descripción

This compound is an impurity of Pioglitazone, a PPAR agonist that has antidiabetic activity in patients with type 2 diabetes mellitus . It is also known as (E)-5- (4- (2- (5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione .

Molecular Structure Analysis

The molecular formula of this compound is C19H18N2O3S . The InChI string is InChI=1S/C19H18N2O3S/c1-2-13-3-6-15 (20-12-13)9-10-24-16-7-4-14 (5-8-16)11-17-18 (22)21-19 (23)25-17/h3-8,11-12H,2,9-10H2,1H3, (H,21,22,23)/b17-11+ . The Canonical SMILES is CCC1=CN=C (C=C1)CCOC2=CC=C (C=C2)C=C3C (=O)NC (=O)S3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 354.4 g/mol . It is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación

Insulin Resistance and Type 2 Diabetes Treatment

Thiazolidinediones, including the compound , are known for their role in treating insulin resistance and type 2 diabetes mellitus. They function by binding and activating the peroxisome proliferator-activated receptor (PPAR), which is a nuclear receptor that regulates the expression of genes involved in metabolism .

Antidiabetic Drug Development

This class of compounds has been utilized by medicinal chemists worldwide to develop potent antidiabetic derivatives. They exhibit exceptional anti-hyperglycemic actions without causing hypoglycemia, making them a valuable lead for further antidiabetic research .

Renal Outcomes in Diabetic Patients

Recent studies suggest that thiazolidinediones have renal benefits, particularly in diabetic nephropathy (DN), which has become the leading cause of end-stage renal disease (ESRD) in most countries .

Cardiometabolic Effects

There is substantial evidence demonstrating the effect of thiazolidinediones at a cardiometabolic level, indicating their potential usefulness in related pathologies .

Corrosion Inhibition

The compound has been explored as an alternative corrosion inhibitor for mild steel in acidic solutions, showing promise in chemical and electrochemical techniques .

Mecanismo De Acción

As an impurity of Pioglitazone, this compound may share some of the mechanisms of action of Pioglitazone. Pioglitazone is a potent and highly selective agonist for the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPAR-γ). PPARs are found in tissues like adipose tissue, skeletal muscle, and liver, which are critical to insulin action. Activation of PPAR-γ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism .

Propiedades

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEMRUAQCKZNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73050415 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

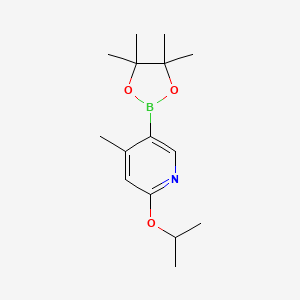

![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)

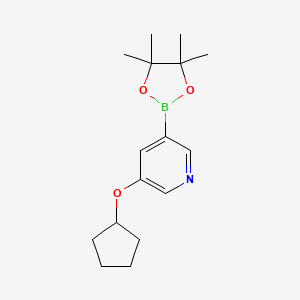

![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)

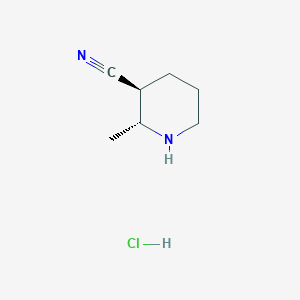

![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)

![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)